molecular formula C14H15BrN2O3 B3757262 6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester

6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester

Cat. No.: B3757262
M. Wt: 339.18 g/mol
InChI Key: MQWGPBZTJHMTHP-UHFFFAOYSA-N
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Description

6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 6th position, a hydroxy-ethylamino group at the 4th position, and an ethyl ester group at the 3rd position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester typically involves multiple steps:

    Bromination: The quinoline ring is first brominated at the 6th position using bromine or a brominating agent like N-bromosuccinimide (NBS).

    Amination: The 4th position of the brominated quinoline is then aminated using 2-hydroxyethylamine under controlled conditions.

    Esterification: Finally, the carboxylic acid group at the 3rd position is esterified using ethanol and a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems for monitoring and control.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy-ethylamino group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in debromination.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Debrominated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including antimalarial, antibacterial, and anticancer agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-ethylamino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester: Lacks the bromine atom at the 6th position.

    6-Bromo-quinoline-3-carboxylic acid ethyl ester: Lacks the hydroxy-ethylamino group at the 4th position.

    6-Bromo-4-amino-quinoline-3-carboxylic acid ethyl ester: Lacks the hydroxy group in the ethylamino side chain.

Uniqueness

The presence of both the bromine atom and the hydroxy-ethylamino group in 6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester makes it unique. This combination of functional groups allows for specific interactions with biological targets, enhancing its potential as a pharmacologically active compound.

Properties

IUPAC Name

ethyl 6-bromo-4-(2-hydroxyethylamino)quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O3/c1-2-20-14(19)11-8-17-12-4-3-9(15)7-10(12)13(11)16-5-6-18/h3-4,7-8,18H,2,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWGPBZTJHMTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester
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6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester
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6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester
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6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester
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6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester
Reactant of Route 6
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6-Bromo-4-(2-hydroxy-ethylamino)-quinoline-3-carboxylic acid ethyl ester

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